molecular formula C26H18N4O3 B11472893 (3E)-1-benzyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile

(3E)-1-benzyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile

Cat. No.: B11472893
M. Wt: 434.4 g/mol
InChI Key: IXXNXJOTUUBOJR-MXAYSNPKSA-N
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Description

(3E)-1-benzyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic structure containing nitrogen atoms, and is substituted with benzyl, methoxyphenyl, and dicarbonitrile groups. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-benzyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile typically involves multi-step organic reactions. One common approach includes the condensation of a benzyl-substituted quinoxaline derivative with a methoxyphenyl-substituted ketone under basic conditions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like piperidine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-benzyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone and nitrile groups into alcohols and amines, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline dicarboxylic acids, while reduction can produce quinoxaline alcohols or amines.

Scientific Research Applications

(3E)-1-benzyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3E)-1-benzyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. For instance, it may act as an inhibitor of specific kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: Compounds like 2,3-diphenylquinoxaline and 2,3-dimethylquinoxaline share the quinoxaline core but differ in their substituents.

    Benzyl-substituted quinoxalines: Compounds such as 1-benzyl-2,3-dihydroquinoxaline have similar benzyl groups but lack the additional functional groups present in the target compound.

    Methoxyphenyl derivatives: Compounds like 4-methoxyphenylacetic acid and 4-methoxyphenylhydrazine share the methoxyphenyl group but differ in their overall structure.

Uniqueness

The uniqueness of (3E)-1-benzyl-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-2-oxo-1,2,3,4-tetrahydroquinoxaline-6,7-dicarbonitrile lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H18N4O3

Molecular Weight

434.4 g/mol

IUPAC Name

1-benzyl-3-[(Z)-2-hydroxy-2-(4-methoxyphenyl)ethenyl]-2-oxoquinoxaline-6,7-dicarbonitrile

InChI

InChI=1S/C26H18N4O3/c1-33-21-9-7-18(8-10-21)25(31)13-23-26(32)30(16-17-5-3-2-4-6-17)24-12-20(15-28)19(14-27)11-22(24)29-23/h2-13,31H,16H2,1H3/b25-13-

InChI Key

IXXNXJOTUUBOJR-MXAYSNPKSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/C2=NC3=C(C=C(C(=C3)C#N)C#N)N(C2=O)CC4=CC=CC=C4)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=CC2=NC3=C(C=C(C(=C3)C#N)C#N)N(C2=O)CC4=CC=CC=C4)O

Origin of Product

United States

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